molecular formula C13H27N3O8S B3327555 Azido-PEG6-MS CAS No. 352439-38-4

Azido-PEG6-MS

Cat. No.: B3327555
CAS No.: 352439-38-4
M. Wt: 385.44 g/mol
InChI Key: VSSFOIKXGWLEBU-UHFFFAOYSA-N
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Description

Azido-PEG6-MS is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This compound is valuable in bioconjugation, labeling, and chemical modification due to its mild reaction conditions, fast reaction speed, and biocompatibility .

Mechanism of Action

Target of Action

Azido-PEG6-MS is a PEG-based PROTAC linker . The primary targets of this compound are molecules containing Alkyne groups, DBCO or BCN groups . These targets play a crucial role in the synthesis of PROTACs .

Mode of Action

This compound operates through a mechanism known as click chemistry . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The downstream effects of these pathways involve the selective degradation of target proteins, which can have significant implications in various biological processes.

Result of Action

The primary result of this compound action is the synthesis of PROTACs . These PROTACs can selectively degrade target proteins, thereby influencing various biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) requires the presence of copper ions . Additionally, the stability and efficacy of this compound can be affected by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

Azido-PEG6-MS interacts with molecules containing Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The specific effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, would depend on the specific PROTAC molecule that this compound is used to synthesize.

Molecular Mechanism

The molecular mechanism of this compound is based on its ability to form stable triazole linkages through click chemistry reactions . These linkages are used to connect two different ligands in the formation of PROTAC molecules . The specific molecular effects, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, would depend on the specific PROTAC molecule that this compound is used to synthesize.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG6-MS is synthesized through a series of chemical reactions involving the introduction of an azide group into a polyethylene glycol chain. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of polyethylene glycol are activated using methanesulfonyl chloride.

    Azidation in Bulk: The activated polyethylene glycol is then reacted with sodium azide in large reactors to produce this compound. .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG6-MS undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Azido-PEG6-MS has a wide range of applications in scientific research, including:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.

    Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications.

    Industry: Applied in the production of advanced materials and nanotechnology

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG6-MS is unique due to its optimal chain length, which provides a balance between flexibility and stability in bioconjugation and PROTAC synthesis. Its azide group allows for efficient click chemistry reactions, making it a versatile tool in various scientific applications .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O8S/c1-25(17,18)24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3-2-15-16-14/h2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSFOIKXGWLEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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